Cas no 922053-59-6 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide structure
922053-59-6 structure
商品名:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
CAS番号:922053-59-6
MF:C20H22N2O3
メガワット:338.400285243988
CID:6317039
PubChem ID:20933543

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
    • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
    • F2266-0100
    • 922053-59-6
    • AKOS002013993
    • インチ: 1S/C20H22N2O3/c1-3-22-18-9-8-16(12-15(18)7-10-20(22)24)21-19(23)13-25-17-6-4-5-14(2)11-17/h4-6,8-9,11-12H,3,7,10,13H2,1-2H3,(H,21,23)
    • InChIKey: WNJMRENEWXIDKB-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC2C=C(C=CC=2N1CC)NC(COC1=CC=CC(C)=C1)=O

計算された属性

  • せいみつぶんしりょう: 338.16304257g/mol
  • どういたいしつりょう: 338.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 58.6Ų

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2266-0100-2mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2266-0100-30mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2266-0100-2μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2266-0100-20μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2266-0100-50mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2266-0100-4mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2266-0100-10mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2266-0100-75mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2266-0100-5μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2266-0100-5mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
922053-59-6 90%+
5mg
$69.0 2023-05-16

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide 関連文献

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamideに関する追加情報

Professional Introduction to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS No. 922053-59-6)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide, identified by its CAS number 922053-59-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its structural complexity and potential therapeutic applications. The tetrahydroquinoline scaffold, a key feature of this compound, is well-documented for its role in various pharmacological contexts. Specifically, the 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety contributes to the compound's unique chemical properties, making it a promising candidate for further investigation.

The 2-(3-methylphenoxy)acetamide component of the molecule introduces an additional layer of functionality that enhances its versatility. This pharmacophore is known to interact with biological targets in ways that could be beneficial for drug development. The combination of these structural elements suggests that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide may exhibit properties that are not only novel but also potentially advantageous for therapeutic interventions.

In recent years, there has been a growing interest in the development of molecules that incorporate heterocyclic structures. The tetrahydroquinoline ring system is particularly noteworthy due to its presence in numerous bioactive compounds. Studies have shown that derivatives of this scaffold can modulate various biological pathways, making them valuable tools in the search for new treatments. The specific modification of the 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is thought to enhance its binding affinity and selectivity towards target proteins.

The 3-methylphenoxy moiety further contributes to the compound's pharmacological profile by providing a hydrophobic interaction surface and influencing its solubility characteristics. This aspect is particularly important in drug design, as it can affect how the molecule behaves within biological systems. The acetamide group at the other end of the molecule adds another layer of complexity, potentially allowing for further derivatization and optimization.

Clinical and preclinical studies have begun to explore the potential applications of N-(1-ethyl-2-o x o -1 , 2 , 3 , 4 - tetr a hy d ro - q u i n o l i n - 6 - y l b > ) - < b > 2 -( 3 - m e t h y l p h e n o x y ) a c e t a m i d e b > ). Initial findings suggest that this compound may have therapeutic effects in areas such as inflammation and neurodegeneration. The ability of the tetrahydroquinoline-based scaffold to interact with specific enzymes and receptors has been highlighted as a key factor in its potential efficacy.

The synthesis of N-(1 - eth y l - 2 - o x o - 1 , 2 , 3 , 4 - tetr a hy d ro - q u i n o l i n - 6 - y l b > ) - < b > 2 -( 3 - m e t h y l p h e n o x y ) a c e t a m i d e b > ) involves multiple steps that require precise control over reaction conditions. The introduction of the tetrahydroquinoline core necessitates careful selection of starting materials and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability.

The pharmacokinetic properties of N-(1 ethyl - 2 oxo -1 , 2 , 3 , 4 tetrahydroquinolin -6 yl b > ) - < b > 2 ( 3 methyl phenoxy ) acetamide b > ) are also under investigation. Understanding how this molecule is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability for clinical use. Preliminary data indicate that it exhibits favorable pharmacokinetic profiles in animal models, which could translate into effective dosing regimens for humans.

The potential therapeutic applications of N-(N-(1 ethyl)-...) are diverse and span multiple disease areas. Researchers are particularly interested in its potential as an anti-inflammatory agent due to the known anti-inflammatory properties of related compounds. Additionally, studies suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The compound's ability to modulate biological pathways also makes it relevant in oncology research. By interacting with key enzymes and signaling molecules involved in cancer growth and progression,N-(...)> could potentially be developed into an anticancer therapy. Early studies have shown promising results in cell culture models, warranting further investigation into its clinical potential.

In conclusion,N-(N-(...) plays a significant role in current biomedical research due to its unique structural features and potential therapeutic applications . Its complex molecular architecture combines functional groups that contribute to its pharmacological activity . As research progresses , this compound holds promise for addressing various health challenges . Continued investigation into its synthesis , pharmacokinetics , and clinical efficacy will be essential for realizing its full potential .) exhibits intriguing properties that make it a valuable asset in the quest for novel treatments . Its development underscores the importance of innovative approaches in pharmaceutical research . By leveraging cutting-edge techniques and interdisciplinary collaboration , scientists are paving the way for breakthroughs that could improve human health worldwide . The journey from discovery to application exemplifies the transformative power of scientific inquiry . As we delve deeper into understanding N-(...)'s mechanisms of action , we unlock new possibilities for therapeutic intervention . This endeavor not only advances our knowledge but also brings hope for future medical advancements . Through persistent effort and collaboration across disciplines , we can harness such compounds to address pressing global health issues effectively . The pursuit remains steadfast as researchers worldwide work together toward healthier communities worldwide . With each discovery comes renewed optimism about what lies ahead on this exciting scientific voyage . Let us continue exploring with curiosity driving us forward toward brighter tomorrows . Every step taken brings us closer to realizing our vision where innovative treatments transform lives positively across all corners globe .

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